Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate
Description
Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate is a hybrid organic compound featuring a benzoate ester core linked to a hydrazinyl-quinoline scaffold. The 8-oxoquinoline moiety introduces a planar, conjugated system, while the hydrazine bridge enables tautomerization and metal coordination. This structure is analogous to bioactive hydrazone derivatives, which are widely studied for anticoagulant, antimicrobial, and enzyme-inhibitory properties.
Properties
CAS No. |
101601-51-8 |
|---|---|
Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
methyl 2-[(8-hydroxyquinolin-5-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H13N3O3/c1-23-17(22)12-5-2-3-7-13(12)19-20-14-8-9-15(21)16-11(14)6-4-10-18-16/h2-10,21H,1H3 |
InChI Key |
VCXITQLUVYUFKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=NC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester typically involves a multi-step process. One common method includes the diazotization of 8-hydroxyquinoline followed by coupling with methyl benzoate. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can break the diazenyl bridge, leading to the formation of separate benzoic acid and quinoline derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce aminobenzoic acid and hydroxyquinoline.
Scientific Research Applications
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester exerts its effects involves interactions with various molecular targets. The diazenyl bridge and quinoline moiety play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazinyl Benzoate Derivatives with Heterocyclic Moieties
Compounds such as methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl)thiazol-5(4H)-ylidene)acetates () share the hydrazinyl-benzoate core but incorporate fused pyrroloquinoline and thiazole rings. Key comparisons include:
- Bioactivity : These derivatives exhibit dual inhibition of clotting factors FXa and FXIa (IC₅₀ values in the low micromolar range) but show low thrombin inhibition, suggesting selectivity for anticoagulant pathways .
Thiazole-Containing Hydrazinyl Derivatives
Ethyl 4-(2-(2-((5-bromo-2-oxoindolin-3-ylidene)hydrazono)-4-ethoxythiazol-5(2H)-ylidene)hydrazinyl)benzoate () features a brominated isatin-thiazole hybrid. Key differences include:
- Substituent Effects: The bromo-indolinone group confers antimicrobial and antibiofilm activity (MIC values: 4–16 µg/mL against S. aureus and E. coli), contrasting with the anticoagulant focus of quinoline-based analogs .
- Synthetic Routes: Both classes employ condensation reactions (e.g., hydrazine-thiosemicarbazide coupling), but the target compound’s 8-oxoquinoline group may require specialized cyclization steps.
Tautomerization and Structural Isomerism
Methyl (Z)-2-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)benzoate () demonstrates tautomerization between diazene and hydrazine forms in methanol. Critical comparisons:
- Planarity and Stability: The naphthalenone analog adopts a Z-isomer configuration with a planar geometry (bond deviation <0.15 Å), stabilized by intramolecular hydrogen bonding. Similar behavior is expected for the 8-oxoquinoline derivative due to its conjugated system .
- Analytical Methods : XRD and DFT studies confirm tautomerization, highlighting methodologies applicable to characterizing the target compound’s structural dynamics.
Schiff Base and Thiobarbituric Acid Derivatives
2-(4-((1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)aceto hydrazide () utilizes a thiobarbituric acid core. Contrasts include:
- Bioactivity : These derivatives inhibit α-glucosidase (IC₅₀: 12–45 µM), underscoring how core heterocycles dictate target specificity (e.g., anticoagulant vs. antidiabetic activity) .
- Synthetic Flexibility : Schiff base formation allows modular substitution, a strategy adaptable to optimizing the hydrazinyl-benzoate scaffold.
Data Tables
Table 1: Structural and Functional Comparison of Hydrazinyl Derivatives
Biological Activity
Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
- Molecular Formula : C17H13N3O3
- Molecular Weight : 305.30 g/mol
- CAS Number : 136219616
The structure includes a quinoline moiety, which is often associated with various biological activities, particularly in antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves the condensation of methyl benzoate with hydrazine derivatives and 8-oxoquinoline. The reaction conditions and purification methods are critical for obtaining high yields and purity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of quinoline derivatives. This compound has shown promising results against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 4 µg/mL | |
| Staphylococcus aureus | 8 µg/mL | |
| Candida albicans | 6 µg/mL |
The compound's efficacy was compared to standard antibiotics, showing competitive activity against resistant strains.
Anticancer Activity
Research has indicated that compounds containing the quinoline structure exhibit anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via ROS |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
These findings suggest a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms.
Additional Biological Activities
The compound has also been explored for other biological activities:
- Antioxidant Activity : Exhibits significant free radical scavenging ability.
- Anti-inflammatory Effects : Reduces pro-inflammatory cytokines in vitro.
Case Studies
A recent study evaluated the pharmacological profile of this compound in animal models. The results indicated a dose-dependent response in both antimicrobial and anticancer activities, reinforcing the need for further clinical studies to assess its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
